1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one
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Description
Pyridazinones are a class of organic compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are derivatives of pyridazine and are known for their easy functionalization at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .
Synthesis Analysis
The most common synthesis of pyridazin-3(2H)-ones consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis
Pyridazinones are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms. This kind of replacement can have three isomeric forms depending on the position of nitrogen with respect to each other in the ring .Chemical Reactions Analysis
Pyridazinones have been found to exhibit a wide range of pharmacological activities. The incorporation of this versatile biologically accepted pharmacophore in established medicinally active molecules results in a wide range of pharmacological effects .Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . This results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced . The compound shows competitive inhibition, meaning it competes with acetylcholine for the active site of the enzyme .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is involved in various cognitive functions. By inhibiting AChE and BChE, the compound increases the levels of acetylcholine, enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels, which can enhance cognitive functions . This makes the compound potentially useful in the treatment of conditions characterized by a decrease in cholinergic transmission, such as Alzheimer’s disease .
Properties
IUPAC Name |
1-[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-3-6-19(24)23-13-11-22(12-14-23)18-10-9-17(20-21-18)16-8-5-4-7-15(16)2/h4-5,7-10H,3,6,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOJUUMFLGOJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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